(Z)-3,4-Dideuteriohex-3-enal
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Description
Typically, the description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc.
Synthesis Analysis
This involves understanding the chemical reactions or processes used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information.
Future Directions
This involves understanding the current state of research on the compound and identifying potential future research directions.
For a specific compound like “(Z)-3,4-Dideuteriohex-3-enal”, you would need to look up these details in scientific literature or databases. If you have access to a library or a database like PubMed, Scopus, Web of Science, or similar, they could be very useful. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you’re working in a lab or educational institution, consulting with a mentor or experienced colleague could also be very helpful.
properties
IUPAC Name |
(Z)-3,4-dideuteriohex-3-enal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3/b4-3-/i3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXANMBISFKBPEX-KKLCAENNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CC=O)/CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3,4-Dideuteriohex-3-enal |
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